

RTI-336: A Phenyltropane Analog of Cocaine with Therapeutic Potential

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Compound of Interest

Compound Name: RTI-336 free base

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

RTI-336, a phenyltropane derivative developed at the Research Triangle Institute, represents a significant advancement in the exploration of cocaine analogs for therapeutic purposes.^{[1][2]} As a potent and selective dopamine reuptake inhibitor (DRI), RTI-336 has garnered considerable interest as a potential pharmacotherapy for cocaine addiction.^{[3][4][5]} This technical guide provides a comprehensive overview of RTI-336, focusing on its pharmacological profile, key experimental data, and the methodologies used in its evaluation. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of monoamine transporter ligands and addiction therapeutics.

Pharmacological Profile

RTI-336 is a structural analog of cocaine and belongs to the phenyltropane class of compounds.^[1] Its primary mechanism of action is the inhibition of the dopamine transporter (DAT), which leads to an increase in extracellular dopamine levels in the brain.^{[1][6]} Unlike cocaine, which is a non-selective monoamine transporter inhibitor, RTI-336 exhibits high selectivity for the DAT over the serotonin transporter (SERT) and the norepinephrine

transporter (NET).[4][5] This selectivity is a key feature that distinguishes RTI-336 from cocaine and contributes to its unique behavioral and pharmacokinetic profile.

Binding Affinity

The binding affinity of RTI-336 for the monoamine transporters has been determined through radioligand binding assays. The data, summarized in the table below, demonstrates its high affinity and selectivity for the DAT.

Compound	Radioligand	DAT (K _i , nM)	NET (K _i , nM)	SERT (K _i , nM)	NET/DAT Selectivity Ratio	SERT/DAT Selectivity Ratio
RTI-336	[³ H]CFT	4.09	1714	5741	419.1	1404
Cocaine	[³ H]CFT	89.1	3298	1045	37.01	11.79

Table 1: In vitro binding affinities of RTI-336 and cocaine for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Data derived from radioligand binding assays using [³H]CFT for DAT, [³H]Nisoxetine for NET, and [³H]Paroxetine for SERT.[1] A higher K_i value indicates lower binding affinity. The selectivity ratios (NET/DAT and SERT/DAT) are calculated by dividing the K_i value for NET or SERT by the K_i value for DAT, with a higher ratio indicating greater selectivity for DAT.

Pharmacokinetics

Human clinical trials have provided valuable insights into the pharmacokinetic profile of RTI-336. Following oral administration, RTI-336 is readily absorbed, with peak plasma concentrations observed at approximately 4 hours.[7][8] The plasma half-life is estimated to be around 17-18 hours, indicating a prolonged duration of action compared to cocaine.[7][8] This slow onset and long duration are considered desirable characteristics for a potential substitution therapy for cocaine addiction, as they may reduce the abuse liability of the compound.[1][7][8]

Experimental Protocols

Radioligand Binding Assays

The determination of the binding affinities of RTI-336 for DAT, SERT, and NET is a crucial step in its pharmacological characterization. The following is a generalized protocol based on standard methods for radioligand binding assays.

Objective: To determine the in vitro binding affinity (K_i) of RTI-336 for the dopamine, serotonin, and norepinephrine transporters.

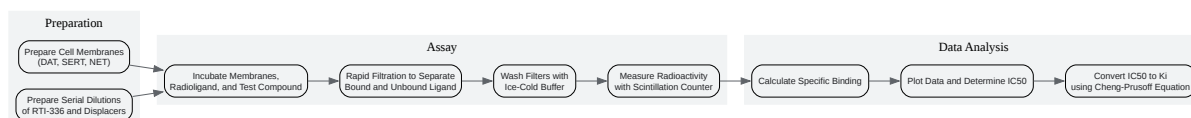
Materials:

- Cell membranes prepared from cells expressing the human recombinant DAT, SERT, or NET.
- Radioligands: [^3H]CFT (for DAT), [^3H]nisoxetine (for NET), [^3H]paroxetine (for SERT).
- Test compound: RTI-336.
- Non-labeled displacers for determination of non-specific binding (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT).
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
- Scintillation vials and scintillation fluid.
- Glass fiber filters.
- Filtration apparatus.
- Scintillation counter.

Procedure:

- **Preparation of Reagents:** Prepare serial dilutions of RTI-336 and the non-labeled displacers in the assay buffer.
- **Incubation:** In test tubes, combine the cell membranes, the radioligand at a concentration near its K_d , and either the assay buffer (for total binding), a saturating concentration of the non-labeled displacer (for non-specific binding), or varying concentrations of RTI-336.

- **Equilibrium:** Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
- **Termination of Reaction:** Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.
- **Washing:** Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- **Quantification:** Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the RTI-336 concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ value to a K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.



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Radioligand Binding Assay Workflow

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in the brain of a living animal. This method can be used to assess the effect of RTI-336 on dopamine levels.

Objective: To determine the effect of RTI-336 administration on extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens).

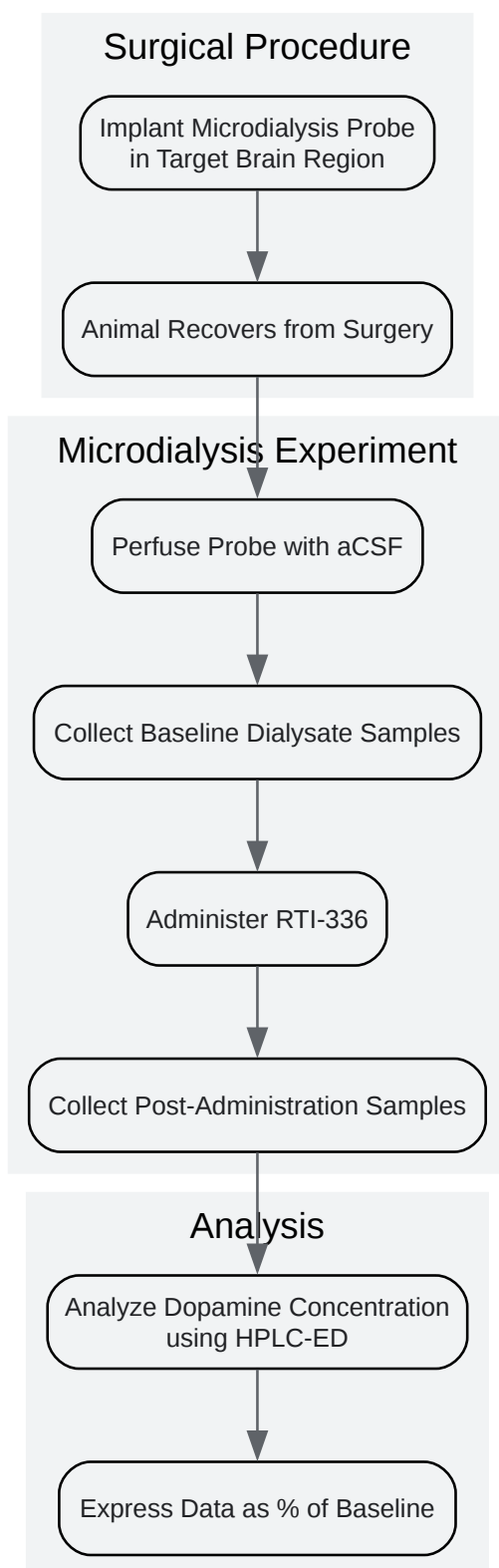
Materials:

- Laboratory animals (e.g., rats, rhesus monkeys).
- Stereotaxic apparatus for surgical implantation of the microdialysis probe.
- Microdialysis probes.
- Syringe pump for perfusion.
- Artificial cerebrospinal fluid (aCSF).
- Fraction collector.
- High-performance liquid chromatography (HPLC) system with electrochemical detection.
- RTI-336 solution for administration.

Procedure:

- **Surgical Implantation:** Anesthetize the animal and place it in a stereotaxic apparatus. Surgically implant a microdialysis probe into the target brain region.
- **Recovery:** Allow the animal to recover from surgery for a specified period.
- **Perfusion:** Perfuse the microdialysis probe with aCSF at a constant, slow flow rate using a syringe pump.
- **Baseline Collection:** Collect dialysate samples at regular intervals to establish a stable baseline of extracellular dopamine levels.
- **Drug Administration:** Administer RTI-336 to the animal (e.g., via intravenous or intraperitoneal injection).

- **Post-Drug Collection:** Continue to collect dialysate samples at regular intervals following drug administration.
- **Sample Analysis:** Analyze the dopamine concentration in the collected dialysate samples using HPLC with electrochemical detection.
- **Data Analysis:** Express the dopamine concentrations as a percentage of the baseline levels and plot the data over time to visualize the effect of RTI-336 on extracellular dopamine.

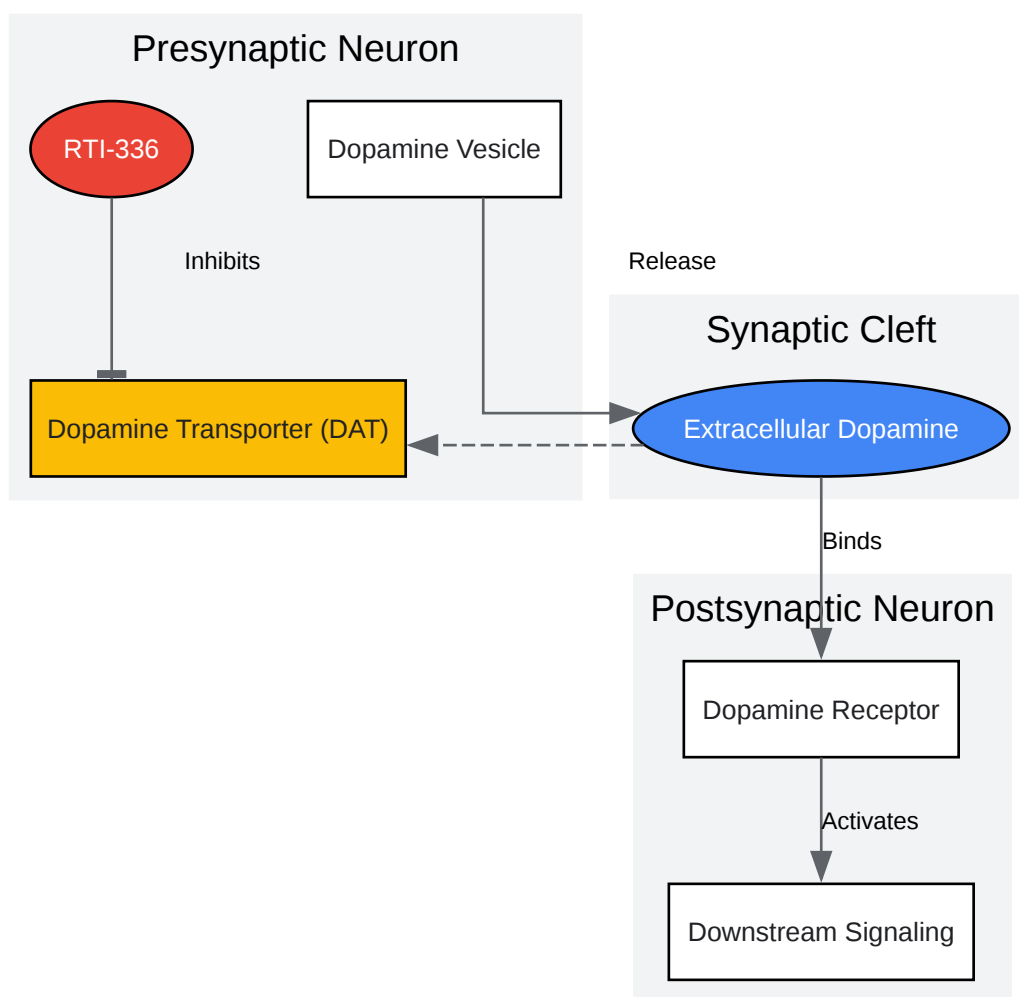


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In Vivo Microdialysis Workflow

Signaling Pathway

RTI-336 exerts its effects by directly interacting with the dopamine transporter. The inhibition of DAT by RTI-336 leads to a cascade of events within the dopaminergic synapse, ultimately resulting in altered neuronal signaling.



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Dopaminergic Synapse and RTI-336 Action

In a normal dopaminergic synapse, dopamine is released from the presynaptic neuron into the synaptic cleft, where it binds to dopamine receptors on the postsynaptic neuron, leading to downstream signaling. The action of dopamine is terminated by its reuptake into the presynaptic neuron via the dopamine transporter. RTI-336 binds to and blocks the DAT, preventing the reuptake of dopamine. This leads to an accumulation of dopamine in the

synaptic cleft, resulting in prolonged and enhanced stimulation of postsynaptic dopamine receptors.

Behavioral Effects

The behavioral effects of RTI-336 have been extensively studied in animal models, particularly in nonhuman primates. These studies have been instrumental in evaluating its potential as a treatment for cocaine addiction.

Reinforcing Strength

Studies using progressive-ratio schedules of reinforcement have shown that RTI-336 has a lower reinforcing strength compared to cocaine.^[9] In these studies, animals will work less to receive an infusion of RTI-336 than they will for cocaine, suggesting a lower abuse liability.^[9]

Self-Administration

In monkeys trained to self-administer cocaine, RTI-336 can substitute for cocaine, indicating that it has similar subjective effects.^[1] However, when administered chronically, RTI-336 can significantly reduce cocaine self-administration, particularly when combined with a selective serotonin reuptake inhibitor (SSRI).^[1]

Locomotor Activity

Chronic administration of RTI-336 in rhesus monkeys has been shown to produce a mild but significant increase in locomotor activity.^{[10][11]} This stimulant effect is less pronounced than that of cocaine and may be a factor to consider in its therapeutic application.

Conclusion

RTI-336 is a promising phenyltropane analog of cocaine with a unique pharmacological profile that makes it a candidate for the treatment of cocaine addiction. Its high selectivity for the dopamine transporter, coupled with its slow onset and long duration of action, distinguishes it from cocaine and suggests a lower potential for abuse. Preclinical studies have demonstrated its ability to reduce cocaine self-administration, and initial human trials have shown it to be well-tolerated. Further research is warranted to fully elucidate the therapeutic potential of RTI-336 in the management of cocaine use disorder.

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